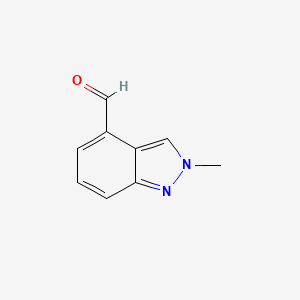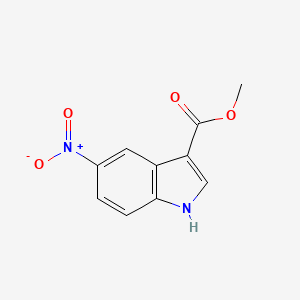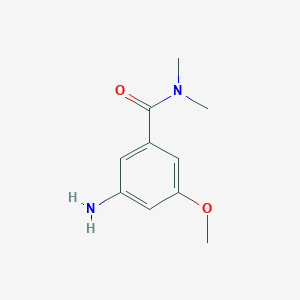
1H-Indol-1-propansäure, 7-Amino-, Methylester
Übersicht
Beschreibung
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . They are found in proteins in the form of amino acids, such as tryptophan .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Indolderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden für verschiedene pharmakologische Anwendungen untersucht. Beispielsweise wurden einige Indolverbindungen in Molekül-Docking-Studien auf ihre Anti-HIV-Eigenschaften untersucht .
Pflanzenbiologie
Indol-3-essigsäure, ein Indolderivat, ist ein Pflanzenhormon, das am Abbau von Tryptophan in höheren Pflanzen beteiligt ist. Dies deutet darauf hin, dass Indolderivate in Studien zum Pflanzenwachstum und zur Pflanzenentwicklung von Bedeutung sein könnten .
Chemische Synthese
Indolstrukturen sind in Naturprodukten und Arzneimitteln weit verbreitet und machen sie zu wertvollen Zielen für die Forschung in der synthetischen Chemie. Die Synthese komplexer Indolderivate kann zur Entwicklung neuer Verbindungen mit potenziellen therapeutischen Anwendungen führen .
Forschung zum Darmmikrobiom
Von Darmbakterien abgeleitete Indole haben nachweislich Einfluss auf die Physiologie und Gesundheit des Wirts. Die Erforschung von Indolen, die von Darmbakterien stammen, kann neue Erkenntnisse über die Darm-Hirn-Achse und die Entwicklung von Therapeutika für Magen-Darm-Erkrankungen liefern .
Umweltwissenschaften
Indole sind auch in den Umweltwissenschaften beteiligt, insbesondere in der Untersuchung der Bodengesundheit und der Pflanzen-Mikroben-Interaktionen, da sie als Signalmoleküle fungieren.
Ein kurzer Überblick über das biologische Potenzial von Indolderivaten Synthese von Indolderivaten als in Naturprodukten häufig vorkommende Moleküle Neue Erkenntnisse über Indol und seine Derivate, die von Darmbakterien stammen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the influenza A virus , suggesting they may affect pathways related to viral replication.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, affecting their bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1H-Indole-1-propanoic acid, 7-amino-, methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to interact with enzymes involved in the degradation of amino acids, such as tryptophanase and indole-3-glycerol-phosphate lyase . These interactions can lead to the production of other bioactive compounds, such as indole-3-acetic acid and indole-3-propionic acid, which have significant biological activities .
Cellular Effects
1H-Indole-1-propanoic acid, 7-amino-, methyl ester has been found to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to activate the ERK1 signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, these compounds can modulate the expression of genes involved in inflammatory responses and oxidative stress, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-1-propanoic acid, 7-amino-, methyl ester involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity and function . For instance, they can inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase . Additionally, these compounds can activate transcription factors, such as NF-κB, which regulate the expression of genes involved in immune responses and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-1-propanoic acid, 7-amino-, methyl ester can change over time due to its stability, degradation, and long-term effects on cellular function. Indole derivatives have been shown to be relatively stable under physiological conditions, but they can undergo degradation in the presence of certain enzymes and reactive oxygen species . Long-term exposure to these compounds can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Indole-1-propanoic acid, 7-amino-, methyl ester can vary with different dosages in animal models. At low doses, these compounds can exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, they can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired biological activity .
Metabolic Pathways
1H-Indole-1-propanoic acid, 7-amino-, methyl ester is involved in several metabolic pathways, including the degradation of amino acids and the biosynthesis of bioactive compounds. It interacts with enzymes, such as tryptophanase and indole-3-glycerol-phosphate lyase, which catalyze the conversion of tryptophan to indole and other derivatives . These metabolic pathways can influence metabolic flux and metabolite levels, leading to changes in cellular function and activity .
Transport and Distribution
The transport and distribution of 1H-Indole-1-propanoic acid, 7-amino-, methyl ester within cells and tissues involve several transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters, such as the organic anion transporter family . Additionally, these compounds can bind to proteins, such as albumin, which facilitate their distribution within the body . The localization and accumulation of these compounds can influence their biological activity and function .
Subcellular Localization
The subcellular localization of 1H-Indole-1-propanoic acid, 7-amino-, methyl ester can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, these compounds can be localized to the mitochondria, where they can modulate mitochondrial function and oxidative stress . The subcellular localization of these compounds can influence their biological activity and therapeutic potential .
Eigenschaften
IUPAC Name |
methyl 3-(7-aminoindol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-11(15)6-8-14-7-5-9-3-2-4-10(13)12(9)14/h2-5,7H,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSGLXPTNSLYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)
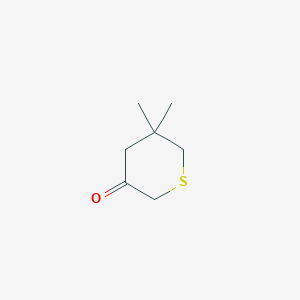
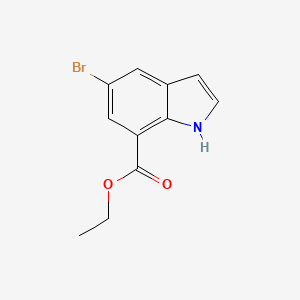
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
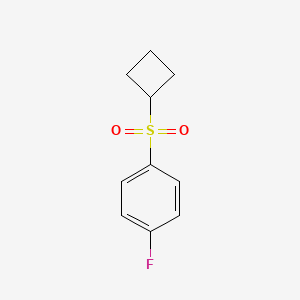
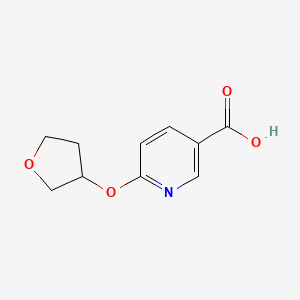
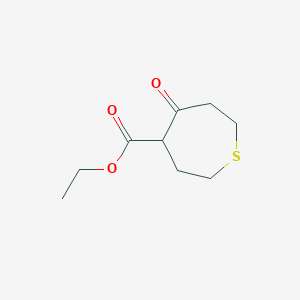
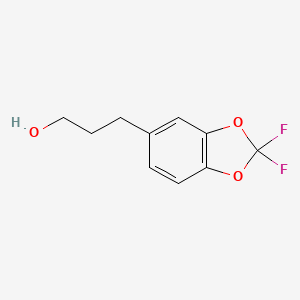
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
